4,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
CAS No.:
Cat. No.: VC17717045
Molecular Formula: C10H9Cl2NO
Molecular Weight: 230.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9Cl2NO |
|---|---|
| Molecular Weight | 230.09 g/mol |
| IUPAC Name | 4,7-dichloro-3,3-dimethyl-1H-indol-2-one |
| Standard InChI | InChI=1S/C10H9Cl2NO/c1-10(2)7-5(11)3-4-6(12)8(7)13-9(10)14/h3-4H,1-2H3,(H,13,14) |
| Standard InChI Key | ZCZBTTGQYJNNBX-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=C(C=CC(=C2NC1=O)Cl)Cl)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one belongs to the class of 2,3-dihydroindol-2-one derivatives, characterized by a partially saturated indole backbone. The core structure consists of a bicyclic system with a ketone group at position 2 and two chlorine substituents at positions 4 and 7. The 3,3-dimethyl substitution introduces steric bulk, potentially influencing conformational stability and receptor binding .
Molecular Formula:
Molecular Weight: 258.11 g/mol
IUPAC Name: 4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Spectroscopic Characterization
While direct spectroscopic data for this compound are unavailable, related indol-2-one derivatives exhibit distinctive FT-IR and Raman features:
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C-Cl Stretch: 550–650 cm
Quantum chemical calculations for analogous compounds suggest planar geometry at the ketone moiety and puckering in the dihydroindole ring .
Synthetic Methodologies
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reagent (POCl₃/DMF) enables functionalization at the 4-position of indole derivatives, though its applicability to pre-chlorinated substrates requires optimization . Competing chlorination at electron-rich positions may necessitate protective group strategies.
Physicochemical Properties
Thermodynamic Parameters
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 192–195°C (predicted) | DSC simulation |
| LogP | 3.2 ± 0.3 | QSPR modeling |
| Aqueous Solubility | 0.12 mg/mL (25°C) | ALGOPS v2.1 |
Stability Profile
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Photostability: Susceptible to degradation under UV light (λ > 300 nm) due to C-Cl bond cleavage.
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Hydrolytic Stability: Stable in pH 4–7; degrades in alkaline conditions (t₁/₂ = 8 hr at pH 9) .
Pharmacological Relevance
Vasopressin Receptor Modulation
Structural analogs of 2,3-dihydroindol-2-one exhibit high affinity for arginine-vasopressin (AVP) receptors, particularly V subtypes . Key interactions include:
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Hydrogen Bonding: Ketone oxygen with Ser134 (V receptor)
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Hydrophobic Contacts: 3,3-Dimethyl groups with Leu130 and Ile133
In Vitro Activity (analog data from ):
| Receptor Subtype | IC₅₀ (nM) | Selectivity Ratio (V/V) |
|---|---|---|
| V | 12 ± 3 | 8.5 |
| V | 102 ± 15 | – |
Therapeutic Applications
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Neuropsychiatric Disorders: V antagonism shows promise in depression and anxiety models .
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Metabolic Diseases: Modulation of AVP pathways may improve insulin sensitivity in type-II diabetes .
| Species | LD₅₀ (mg/kg) | Route | Notable Effects |
|---|---|---|---|
| Mouse | 320 | Oral | Tremors, hypoactivity |
| Rat | 480 | Intravenous | Transient hypotension |
Genotoxicity
Ames tests (TA98, TA100 strains) indicate no mutagenic potential up to 500 μg/plate . Chromosomal aberration assays in CHO cells show clastogenicity at ≥10 μM .
Industrial and Regulatory Status
Patent Landscape
Key patents covering dihydroindol-2-one derivatives include:
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US20030109545A1: Broad claims for V/V ligands (filed 2001) .
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WO2013/62344A1: Synthetic methods for 3,3-dimethylindole precursors .
Regulatory Considerations
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ICH Stability Guidelines: Requires protective packaging to limit photodegradation.
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REACH Compliance: Full ecotoxicological assessment pending due to chlorinated structure.
Future Directions
Synthetic Chemistry Challenges
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Regioselective Chlorination: Achieving 4,7-dichloro patterns without overhalogenation.
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Asymmetric Synthesis: Developing enantioselective routes for chiral dihydroindol-2-ones.
Drug Development Opportunities
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Prodrug Formulations: Masking the ketone to improve oral bioavailability.
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Combination Therapies: Co-administration with SSRIs for enhanced antidepressant effects.
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